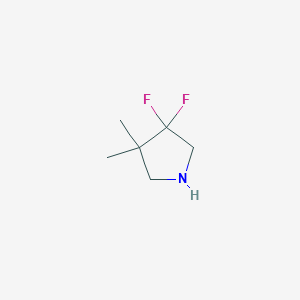![molecular formula C24H12F42NO4P B12834870 Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
Ammonium Bis[PerfluoroDecylEthyl]Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium Bis[PerfluoroDecylEthyl]Phosphate is a unique compound characterized by its perfluorinated alkyl chains and phosphate group. This compound is known for its exceptional chemical stability and unique properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Bis[PerfluoroDecylEthyl]Phosphate typically involves the reaction of perfluorodecylethyl alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium Bis[PerfluoroDecylEthyl]Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common due to the stability of the perfluorinated chains.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or ozone.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products of these reactions include perfluorinated carboxylic acids, substituted phosphates, and various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ammonium Bis[PerfluoroDecylEthyl]Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance lubricants, coatings, and fire retardants.
Mecanismo De Acción
The mechanism of action of Ammonium Bis[PerfluoroDecylEthyl]Phosphate involves its interaction with molecular targets through its phosphate group and perfluorinated chains. The phosphate group can form hydrogen bonds and electrostatic interactions, while the perfluorinated chains provide hydrophobic interactions. These interactions can influence the behavior of proteins, lipids, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium Bis[PerfluoroOctylEthyl]Phosphate
- Ammonium Bis[PerfluoroHexylEthyl]Phosphate
- Ammonium Bis[PerfluoroButylEthyl]Phosphate
Uniqueness
Ammonium Bis[PerfluoroDecylEthyl]Phosphate is unique due to its longer perfluorinated alkyl chains, which provide enhanced hydrophobicity and chemical stability compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring extreme chemical resistance and stability.
Propiedades
Fórmula molecular |
C24H12F42NO4P |
|---|---|
Peso molecular |
1207.3 g/mol |
Nombre IUPAC |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-2-yl) phosphate |
InChI |
InChI=1S/C24H9F42O4P.H3N/c1-3(5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)21(57,58)23(61,62)63)69-71(67,68)70-4(2)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(55,56)22(59,60)24(64,65)66;/h3-4H,1-2H3,(H,67,68);1H3 |
Clave InChI |
VUHXJBDHIBTNFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



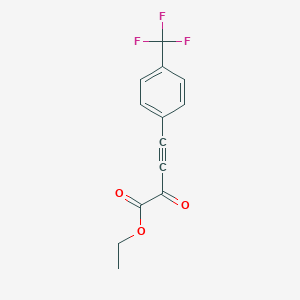
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)
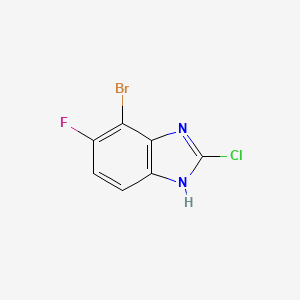

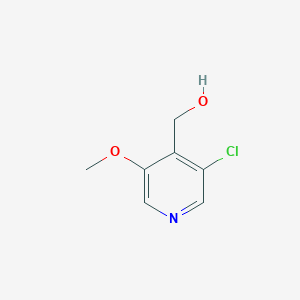

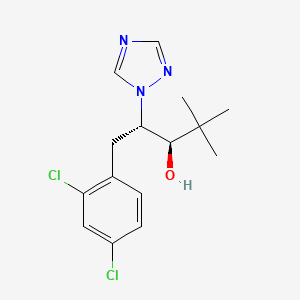

![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
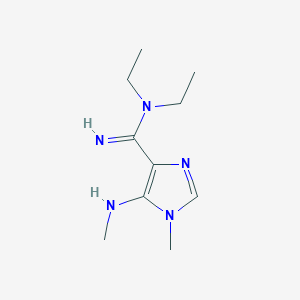
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)
